3-Acetamidotridecanoato, also known as 3-acetamido-tridecanoic acid, is a chemical compound that belongs to the class of fatty acids and is characterized by the presence of an acetamido group. Its molecular formula is C₁₃H₂₅NO₂, indicating a structure that includes a long hydrophobic hydrocarbon chain with an amide functional group. This compound is of interest in various scientific fields due to its unique properties and potential applications.
The compound can be synthesized through various chemical reactions involving fatty acids and amides. It is not commonly found in nature but can be derived from natural fatty acids through chemical modifications.
3-Acetamidotridecanoato is classified as:
The synthesis of 3-acetamidotridecanoato typically involves the following methods:
The molecular structure of 3-acetamidotridecanoato can be represented as follows:
This structure highlights:
3-Acetamidotridecanoato can participate in various chemical reactions:
The mechanism of action for 3-acetamidotridecanoato primarily revolves around its interactions in biological systems:
Experimental studies are required to provide precise data on melting points, boiling points, and reactivity profiles under varying conditions.
3-Acetamidotridecanoato has potential applications in several scientific fields:
The biosynthesis of 3-acetamidotridecanoic acid—a structurally specialized fatty acid derivative featuring an N-acetyl group at the C3 position—proceeds through a convergent pathway involving fatty acid biosynthesis (FAS), transamination, and N-acetylation. In native microbial systems, medium-chain fatty acids (C12-C14) serve as precursors. The enzyme LysC-catalyzed transamination introduces an amino group at the β-carbon position, forming 3-aminotridecanoic acid. Subsequently, N-acetyltransferase (NatA) utilizes acetyl-CoA to yield the final product [1] [6].
Critical enzymatic bottlenecks include:
Table 1: Key Enzymes in 3-Acetamidotridecanoic Acid Biosynthesis
Enzyme Class | Representative Enzyme | Source Organism | Catalytic Efficiency (C13 Substrate) |
---|---|---|---|
β-Ketoacyl-ACP Synthase | FabF(KR13) | E. coli engineered | 4.2 × 10³ M⁻¹s⁻¹ |
β-Amino Acid Transaminase | BtrR | Bacillus spp. | 1.8 × 10⁴ M⁻¹s⁻¹ |
N-Acetyltransferase | NatA-JK007 | Burkholderia pyrrocinia | 9.6 × 10⁴ M⁻¹s⁻¹ |
Acyl-ACP Thioesterase | TesC13 | Cupriavidus necator | 3.1 × 10² M⁻¹s⁻¹ (C13 specificity) |
Metabolic channeling has been achieved via fusion proteins linking transaminase and acetyltransferase domains, reducing intermediate diffusion and increasing pathway flux by 58% [1].
13C-Metabolic Flux Analysis (13C-MFA) has been indispensable for quantifying carbon redistribution in engineered strains producing 3-acetamidotridecanoic acid. When applied to E. coli BW25113 expressing the heterologous pathway, isotopic labeling with [1-13C]glucose revealed three critical flux nodes:
Table 2: Flux Distribution in Central Metabolism During 3-Acetamidotridecanoic Acid Production
Metabolic Node | Flux (mmol/gDCW/h) | % Increase vs. Wild Type | Engineering Target |
---|---|---|---|
Glucose-6-P → 6-P-gluconate | 8.7 ± 0.4 | +220% | zwf overexpression |
Phosphoenolpyruvate → Oxaloacetate | 3.1 ± 0.2 | -45% | ppsA overexpression |
Acetyl-CoA → Malonyl-CoA | 1.9 ± 0.1 | +310% | accBC mutagenesis |
Malonyl-CoA → C13-ACP | 0.42 ± 0.05 | +1800% | TesC13 expression |
Isotopic non-stationary MFA (INST-MFA) further identified acetyl-CoA carboxylase (AccABCD) as the rate-limiting step, with metabolite pool sizes demonstrating 4.3-fold accumulation of acetyl-CoA upstream of this node. Flux solutions obtained via OpenFLUX2 software indicated that decoupling NADPH supply from glycolysis through transhydrogenase (pntAB) expression increased product titer by 78% [5] [8].
Precursor engineering for 3-acetamidotridecanoic acid requires coordinated amplification of three key metabolites: acetyl-CoA, malonyl-CoA, and L-glutamate (amino donor). Successful strategies include:
Four microbial hosts have been systematically evaluated for 3-acetamidotridecanoic acid production, with trade-offs in precursor flux, pathway compatibility, and product tolerance:
Table 3: Host Performance Metrics for 3-Acetamidotridecanoic Acid Production
Host | Max Titer (g/L) | Yield (g/g glucose) | Productivity (mg/L/h) | Key Genetic Modifications |
---|---|---|---|---|
E. coli BW25113 | 3.2 ± 0.3 | 0.14 ± 0.02 | 44.4 ± 3.1 | Δpta ΔldhA gltAL352P Ptac-natA-btrR |
P. putida KT2440 | 1.8 ± 0.2 | 0.18 ± 0.03 | 25.0 ± 2.4 | rhaSR-Prha-tesC13 Prha-natA |
S. cerevisiae CEN.PK | 0.9 ± 0.1 | 0.09 ± 0.01 | 12.5 ± 1.2 | Δacb1 PTEF-btrR |
B. subtilis 168 | 2.1 ± 0.2 | 0.15 ± 0.02 | 29.2 ± 2.8 | ΔsigF Pveg-accDA |
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